molecular formula C10H9N3S B2521510 2-(Isoindolin-2-yl)-1,3,4-thiadiazole CAS No. 2034295-67-3

2-(Isoindolin-2-yl)-1,3,4-thiadiazole

Cat. No.: B2521510
CAS No.: 2034295-67-3
M. Wt: 203.26
InChI Key: NKHMBGPLUSNDQJ-UHFFFAOYSA-N
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Description

2-(Isoindolin-2-yl)-1,3,4-thiadiazole is a heterocyclic compound that features an isoindoline moiety fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoindolin-2-yl)-1,3,4-thiadiazole typically involves the condensation of isoindoline derivatives with thiadiazole precursors. One common method includes the reaction of isoindoline-1,3-dione with thiosemicarbazide under acidic conditions to form the desired thiadiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Isoindolin-2-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the thiadiazole ring to its corresponding dihydro derivative.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Isoindolin-2-yl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione: Shares the isoindoline moiety but lacks the thiadiazole ring.

    1,3,4-Thiadiazole: Contains the thiadiazole ring but lacks the isoindoline moiety.

    2-(Isoindolin-2-yl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

2-(Isoindolin-2-yl)-1,3,4-thiadiazole is unique due to the combination of the isoindoline and thiadiazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(1,3-dihydroisoindol-2-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-2-4-9-6-13(5-8(9)3-1)10-12-11-7-14-10/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHMBGPLUSNDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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